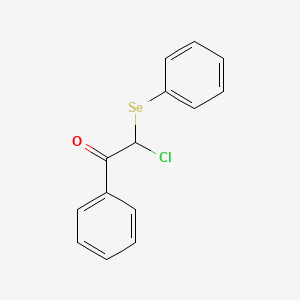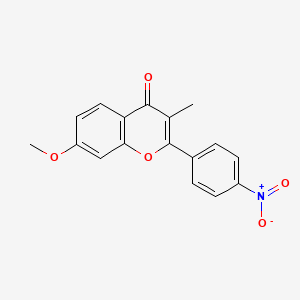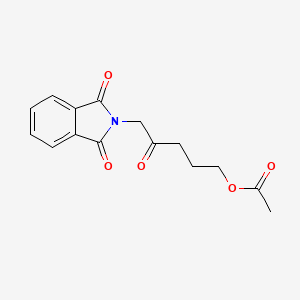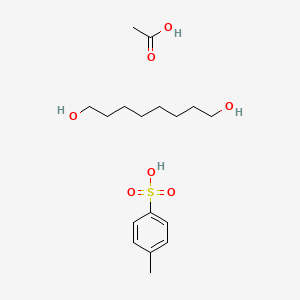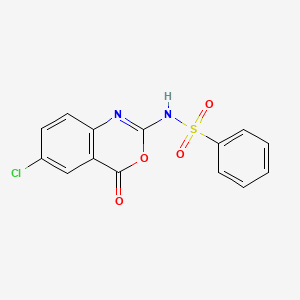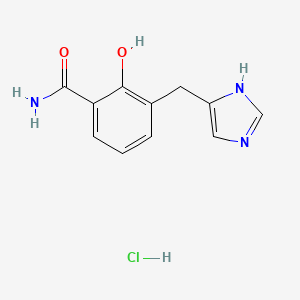
Mivazerol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mivazerol hydrochloride is a selective alpha2-adrenergic receptor agonist. It is primarily used in the medical field to modulate the catecholamine response, particularly during surgical procedures. This compound has shown potential in reducing cardiac risks in patients undergoing non-cardiac surgeries, especially those with coronary heart disease .
準備方法
The synthesis of Mivazerol hydrochloride involves the preparation of 2-hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide. The synthetic route typically includes the reaction of 2-hydroxybenzaldehyde with imidazole derivatives under specific conditions to form the desired product. Industrial production methods often involve the use of solvents like dimethyl sulfoxide (DMSO) to dissolve the compound and facilitate the reaction .
化学反応の分析
Mivazerol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups present in the compound.
Reduction: This reaction can reduce the imidazole ring, affecting its activity.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace hydrogen atoms in the benzamide ring. The major products formed from these reactions depend on the specific conditions and reagents used
科学的研究の応用
Mivazerol hydrochloride has several scientific research applications:
Medicine: It is used to reduce perioperative cardiac complications in patients with coronary heart disease. .
Biology: It is used to study the effects of alpha2-adrenergic receptor agonists on the sympathetic nervous system.
Chemistry: It serves as a model compound for studying the synthesis and reactions of imidazole derivatives.
Industry: It is used in the development of new pharmaceuticals targeting the alpha2-adrenergic receptors
作用機序
Mivazerol hydrochloride exerts its effects by selectively binding to alpha2-adrenergic receptors. This binding inhibits the release of norepinephrine, reducing sympathetic nervous system activity. The molecular targets include the alpha2-adrenergic receptors located in the central and peripheral nervous systems. The pathways involved in its mechanism of action include the inhibition of adenylate cyclase activity, leading to decreased cyclic AMP levels and reduced sympathetic outflow .
類似化合物との比較
Mivazerol hydrochloride is unique among alpha2-adrenergic receptor agonists due to its high specificity and potency. Similar compounds include:
Clonidine: Another alpha2-adrenergic receptor agonist used to treat hypertension and certain psychiatric disorders.
Dexmedetomidine: Used as a sedative and analgesic in intensive care settings.
Guanfacine: Used to treat attention deficit hyperactivity disorder (ADHD) and hypertension. Compared to these compounds, this compound has a more targeted application in reducing perioperative cardiac risks
特性
CAS番号 |
127170-73-4 |
|---|---|
分子式 |
C11H12ClN3O2 |
分子量 |
253.68 g/mol |
IUPAC名 |
2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C11H11N3O2.ClH/c12-11(16)9-3-1-2-7(10(9)15)4-8-5-13-6-14-8;/h1-3,5-6,15H,4H2,(H2,12,16)(H,13,14);1H |
InChIキー |
YJJUPMPFHKRGKP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)C(=O)N)O)CC2=CN=CN2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


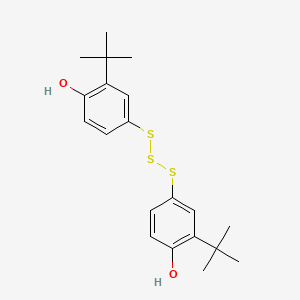
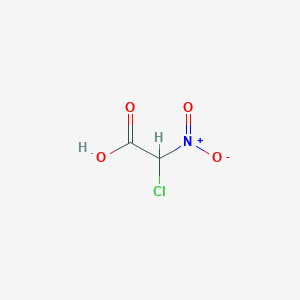
![2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14287113.png)

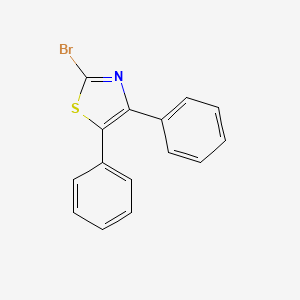
![3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14287135.png)
![4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one](/img/structure/B14287139.png)
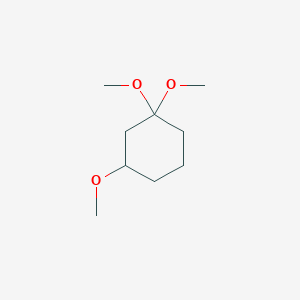
![N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14287146.png)
